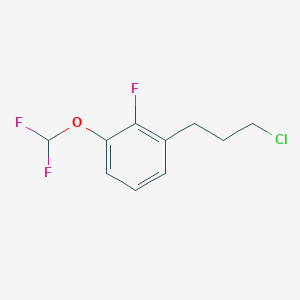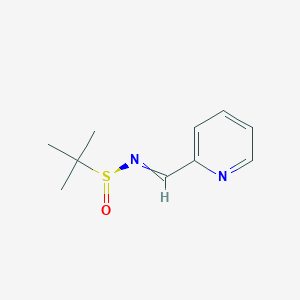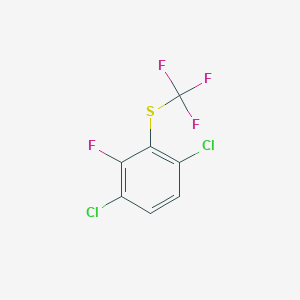
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S It is a halogenated derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a suitable benzene derivative. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be carried out using reagents such as trifluoromethylthiolating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available precursors. The process often includes halogenation, fluorination, and introduction of the trifluoromethylthio group through radical or nucleophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Radical Reactions: Radical trifluoromethylation is a notable reaction involving this compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride in polar solvents.
Radical Reactions: Trifluoromethylthiolating agents under radical initiation conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while radical reactions can introduce trifluoromethylthio groups .
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The trifluoromethylthio group can participate in radical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,5-Dichlorobenzotrifluoride
- Benzotrifluoride
Uniqueness
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical properties.
Properties
CAS No. |
1806317-34-9 |
|---|---|
Molecular Formula |
C7H2Cl2F4S |
Molecular Weight |
265.05 g/mol |
IUPAC Name |
1,4-dichloro-2-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
InChI Key |
KKGLMURSTOHWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



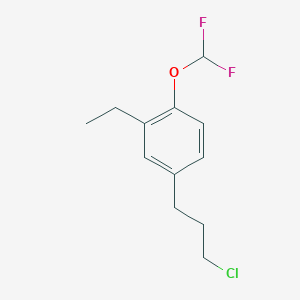

![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
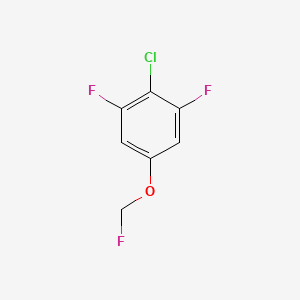
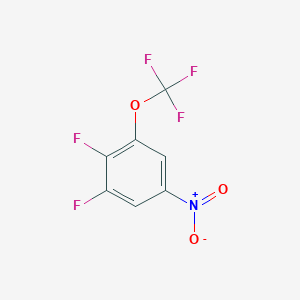
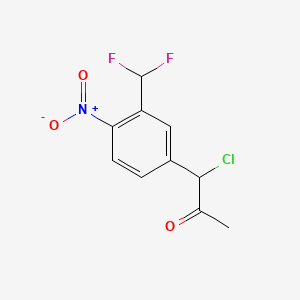
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)
